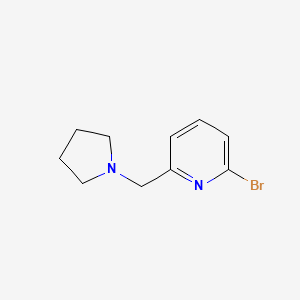

2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine

Vue d'ensemble

Description

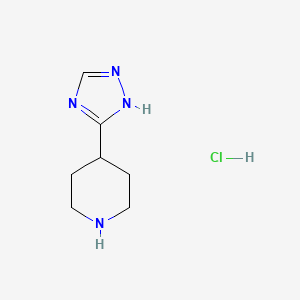

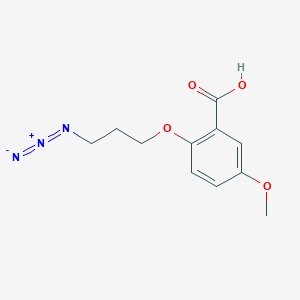

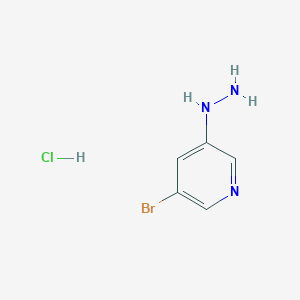

2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine is an organic compound with the molecular formula C9H11BrN2 and a molecular weight of 227.105 g/mol . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Molecular Structure Analysis

The InChI Key for this compound is HZOWJDJNPISFJC-UHFFFAOYSA-N . The SMILES representation is C1CCN(C1)C2=NC(=CC=C2)Br .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm^3, a boiling point of 335.5±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has a molar refractivity of 52.2±0.3 cm^3, a polar surface area of 16 Å^2, and a molar volume of 153.4±3.0 cm^3 .Applications De Recherche Scientifique

Antibacterial Activity

One of the significant applications of 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine derivatives is in the field of antimicrobial activity. Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, showing notable antibacterial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

Synthesis and Structural Analysis

In the realm of synthesis and structural analysis, several studies have been conducted. For instance, Hurtado et al. (2009) synthesized chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands, demonstrating their potential in ethylene polymerization (Hurtado et al., 2009). Tovee et al. (2010) explored the reaction of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine with dipicolylamine, leading to the formation of complexes with applications in thermal spin transitions (Tovee et al., 2010).

Spectroscopic and Optical Studies

Spectroscopic and optical properties of related compounds have been investigated by Vural and Kara (2017), who conducted a comprehensive spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, revealing insights into its molecular structure and antimicrobial activities (Vural & Kara, 2017).

Metal Complexes and Catalysis

The formation of metal complexes with this compound derivatives and their catalytic activities have been a focus of several studies. Bachmann et al. (2013) synthesized complexes of 3d element cations, which showed photocatalytic water reduction capabilities (Bachmann et al., 2013). Additionally, Nyamato et al. (2016) investigated nickel(II) complexes for their efficacy in ethylene oligomerization reactions (Nyamato et al., 2016).

Synthesis and Biological Activity

The synthesis and biological activity of derivatives have also been explored. Miszke et al. (2008) described the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, which exhibited significant bacteriostatic and antituberculosis activity (Miszke et al., 2008).

Molecular Docking and Inhibitor Studies

Jabri et al. (2023) synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives and conducted molecular docking studies to assess their potential as tyrosyl-tRNA synthetase inhibitors, highlighting the compound's utility in drug discovery (Jabri et al., 2023).

Photoinduced Tautomerization

Investigations into photoinduced tautomerization were conducted by Vetokhina et al. (2012), who studied 2-(1H-pyrazol-5-yl)pyridines and their derivatives, revealing unique photoreactions and excited-state processes (Vetokhina et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine are currently unknown . This compound is an important compound in scientific research due to its various biological properties and applications in different fields of research and industry.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Analyse Biochimique

Biochemical Properties

2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been observed to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in oxidative stress responses and metabolic regulation . Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, depending on the context. For example, the interaction with cytochrome P450 enzymes can lead to changes in their catalytic activity, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function, highlighting the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a key role in the metabolism of various endogenous and exogenous compounds, and the interaction with this compound can modulate their activity . This modulation can lead to changes in metabolic flux and the levels of specific metabolites, impacting overall metabolic homeostasis . Additionally, this compound can influence the activity of other metabolic enzymes, further affecting metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biochemical activity, as its interactions with target biomolecules depend on its localization . Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s overall effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . This compound has been found to localize to the endoplasmic reticulum and mitochondria, where it interacts with key enzymes and regulatory proteins . The subcellular localization is often directed by targeting signals and post-translational modifications, which ensure that this compound reaches its intended sites of action .

Propriétés

IUPAC Name |

2-bromo-6-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-5-3-4-9(12-10)8-13-6-1-2-7-13/h3-5H,1-2,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIGGKMZJYTAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

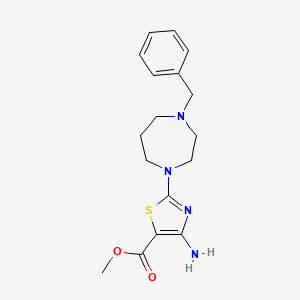

![5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B1411743.png)

![1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1411754.png)